molecular formula C6H6ClF2NO B13651618 4-(Difluoromethyl)pyridin-3-ol hydrochloride

4-(Difluoromethyl)pyridin-3-ol hydrochloride

Cat. No.: B13651618
M. Wt: 181.57 g/mol
InChI Key: DZROAPAIRHWRRI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

4-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)piperidin-4-ol hydrochloride
  • 3-(Difluoromethyl)pyridin-4-ol hydrochloride

Uniqueness

4-(Difluoromethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

4-(difluoromethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-3-5(4)10;/h1-3,6,10H;1H

InChI Key

DZROAPAIRHWRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)F)O.Cl

Origin of Product

United States

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